3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 2091606-48-1) is a highly halogenated aromatic building block, characterized by a benzoic acid core substituted with bromine, fluorine, and a trifluoromethyl group. This compound class is essential in medicinal and agrochemical research for introducing lipophilic, electron-withdrawing motifs into lead candidates.

Molecular Formula C8H3BrF4O2
Molecular Weight 287.01 g/mol
CAS No. 2091606-48-1
Cat. No. B3034701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
CAS2091606-48-1
Molecular FormulaC8H3BrF4O2
Molecular Weight287.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F
InChIInChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
InChIKeyBECOJVSNSCGNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid (CAS 2091606-48-1): Core Properties and Class Identification


3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 2091606-48-1) is a highly halogenated aromatic building block, characterized by a benzoic acid core substituted with bromine, fluorine, and a trifluoromethyl group [1]. This compound class is essential in medicinal and agrochemical research for introducing lipophilic, electron-withdrawing motifs into lead candidates. Its key computed physicochemical properties, such as a molecular weight of 287.01 g/mol and an XLogP3-AA of 3.1, position it as a valuable intermediate for modulating drug-like properties [1].

Why Procuring a Generic Analog for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid is Not Advisable


The specific substitution pattern and the combination of halogens on the benzoic acid ring of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid [1] create a unique reactivity and physicochemical profile that cannot be replicated by a generic, in-class analog. Simple substitution of the bromine for chlorine or altering the ring position can lead to significant differences in cross-coupling efficiency, metabolic stability, or off-target binding in a biological context. These subtle structural variations are often decisive in the outcome of a synthetic route or a structure-activity relationship (SAR) study, rendering generic substitution a high-risk strategy for research and development.

Quantifiable Differentiation Data for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid vs. Closest Analogs


Molecular Weight and Halogen Profile Differentiate Cross-Coupling Reactivity

The presence of a bromine atom at the 3-position of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid provides a well-established handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. Its higher molecular weight (287.01 g/mol) and distinct halogen profile, compared to the chloro-analog 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (242.55 g/mol) [2], offer different reactivity and selectivity in palladium-catalyzed transformations. This difference is critical when optimizing reaction conditions, as aryl bromides and chlorides have significantly different oxidative addition rates.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Halogen Substitution Pattern Defines Orthogonal Reactivity

The combination of a bromine at the 3-position and a fluorine at the 2-position on the same ring creates a unique reactivity profile compared to its isomer 2-Bromo-6-fluoro-5-trifluoromethylbenzoic acid [1]. While both are halogenated benzoic acids, the different spatial arrangement of the halogens (1,2,3-substitution vs. 1,2,5-substitution) will lead to different regioselectivity in subsequent functionalization steps. This is particularly important in the context of directed ortho-metalation (DoM) or nucleophilic aromatic substitution (SNAr) reactions, where the specific halogen positions dictate the outcome.

Organic Synthesis Chemoselectivity Building Block

Physicochemical Property Profile for Bioisosteric Replacement

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid serves as a precursor for introducing a highly lipophilic and metabolically stable aromatic group [1]. Its XLogP3-AA value of 3.1 quantifies its lipophilic contribution, which is crucial for tuning the overall lipophilicity of a drug candidate to achieve an optimal balance between cell permeability and undesirable properties like hERG binding or promiscuity [1]. In contrast, replacing the trifluoromethyl group with a smaller or less lipophilic substituent would alter the compound's partition coefficient and its ability to engage hydrophobic binding pockets. The exact mass of 285.92525 Da also provides a precise metric for LC-MS identification and quantification in complex mixtures.

Medicinal Chemistry Bioisostere Lipophilicity

High-Value Application Scenarios for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid Based on Its Differentiated Properties


Synthesis of Highly Optimized Drug Candidates via Suzuki-Miyaura Cross-Coupling

This compound is the preferred building block for introducing a 2-fluoro-3-(trifluoromethyl)benzoic acid moiety into a biaryl pharmacophore when an aryl bromide is the required coupling partner [1]. Its specific substitution pattern, as established in Section 3, ensures the correct regioisomer is incorporated, and its bromine handle facilitates efficient palladium-catalyzed cross-coupling. This is essential for exploring the SAR of drug candidates where the precise 3D arrangement of halogens is critical for target engagement [1].

Development of Fluorinated Agrochemical Intermediates

The compound's high degree of fluorination (trifluoromethyl and fluorine substituents) enhances metabolic stability and environmental persistence, which are desirable traits in certain agrochemical products [1]. As a precursor, it can be used to construct the active core of novel herbicides or fungicides, leveraging its unique physicochemical properties to improve bioavailability and target binding in plant systems. The exact mass of 285.92525 Da aids in the analytical monitoring of its derivatives in environmental fate studies.

Functional Materials Research Requiring Lipophilic Aromatic Cores

In materials science, the benzoic acid group provides a functional handle for creating esters or amides, while the highly halogenated aryl ring imparts distinct electronic properties and hydrophobicity [1]. This compound can be used to synthesize monomers for fluorinated polymers or as a surface modifier in coatings, where its XLogP3-AA of 3.1 is a key quantitative indicator of the hydrophobic character it will impart to the final material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.